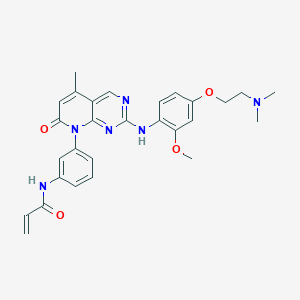
Egfr-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-1 is an orally active and irreversible selective inhibitor targeting the L858R/T790M mutant epidermal growth factor receptor. This compound exhibits strong antiproliferative and antitumor activity, particularly against H1975 cells and first-line mutant HCC827 cells .
Métodos De Preparación
The preparation of Egfr-IN-1 involves several synthetic routes and reaction conditions. One method includes the use of a pharmacophore model based on the potent inhibitor JBJ-125, which targets the mutant epidermal growth factor receptor. This model is used for virtual screening of large databases to identify potential inhibitors . Another method involves the synthesis of a compound represented by a general formula, followed by the preparation of a pharmaceutical composition containing the compound .
Análisis De Reacciones Químicas
Egfr-IN-1 undergoes various types of chemical reactions, including covalent inhibition, which is a reemerging paradigm in kinase drug design. The roles of inhibitor binding affinity and chemical reactivity in overall potency are crucial. For inhibitors relying on reactivity to achieve potency, noncovalent enzyme-inhibitor complex partitioning between inhibitor dissociation and bond formation is central . The compound also undergoes phosphorylation reactions catalyzed by receptor tyrosine kinases, such as the epidermal growth factor receptor tyrosine kinase .
Aplicaciones Científicas De Investigación
Egfr-IN-1 has significant scientific research applications, particularly in the field of cancer therapeutics. It is used to treat non-small cell lung cancer by targeting epidermal growth factor receptor mutants. The compound has been identified and characterized using pharmacophore design, deep learning, virtual screening, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and molecular docking-dynamics simulations . Additionally, this compound is used in the synthesis and clinical application of small-molecule epidermal growth factor receptor inhibitors for cancer therapy .
Mecanismo De Acción
Egfr-IN-1 inhibits the epidermal growth factor receptor tyrosine kinase by binding to the adenosine triphosphate-binding site of the enzyme. This inhibition prevents the phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including those associated with the epidermal growth factor receptor . The compound’s mechanism of action involves the inhibition of the epidermal growth factor receptor signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells .
Comparación Con Compuestos Similares
Egfr-IN-1 is compared with other similar compounds, such as erlotinib, gefitinib, afatinib, and osimertinib. These compounds are also small-molecule epidermal growth factor receptor inhibitors used in cancer therapy . This compound is unique in its ability to selectively inhibit the L858R/T790M mutant epidermal growth factor receptor, making it particularly effective against certain cancer cell lines . Other similar compounds include JBJ-125, which targets the mutant epidermal growth factor receptor and is used for virtual screening .
Propiedades
Fórmula molecular |
C28H30N6O4 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H30N6O4/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32) |
Clave InChI |
RGZXAQQHXALOBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





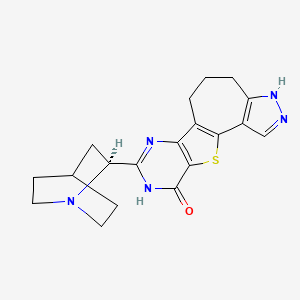
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
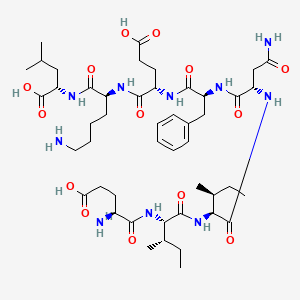
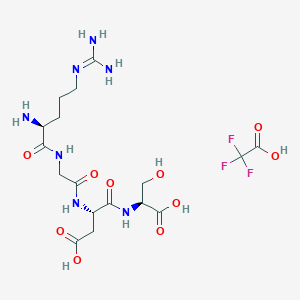
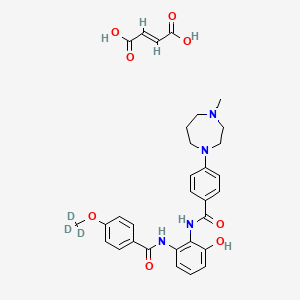
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
